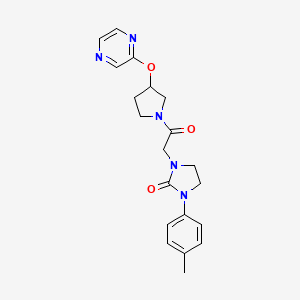
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Potential Anticancer Agents
Researchers have developed synthetic routes for compounds that are analogues of "1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one", focusing on their potential as anticancer agents. Studies have shown that certain imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural similarities with the compound , act as mitotic inhibitors with significant antitumor activity in mouse models. These compounds are synthesized through cyclization of diamino-pyridines with ethyl orthoformate or by oxidative cyclization with aryl aldehydes, indicating a broader application of similar compounds in cancer research (Temple et al., 1987).
Antimicrobial Applications
A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been prepared to expand the spectrum of activity of this class of antibiotics. These include modifications with pyrrole, pyrazole, and imidazole moieties to enhance activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This research demonstrates the potential for structural analogues of "1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one" to contribute to the development of new antibacterial agents (Genin et al., 2000).
Development of Anticoagulants
Research into 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives has explored their potential as anticoagulant agents. These studies have led to the synthesis of compounds showing promising anticoagulant abilities in canine blood, demonstrating the applicability of structurally related compounds in the development of new anticoagulant therapies (Yang et al., 2015).
Exploration of Antisecretory and Cytoprotective Agents
Further studies have identified imidazo[1,2-a]pyridines with modifications at the 3-position as potential antisecretory and cytoprotective agents for the treatment of ulcers. These compounds have been synthesized through various routes and evaluated for their effectiveness in rat models, highlighting the therapeutic potential of compounds with similar frameworks (Starrett et al., 1989).
Insecticidal Applications
Innovative heterocycles incorporating a thiadiazole moiety, derived from precursors similar to "1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one", have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research opens avenues for the use of such compounds in the development of new pesticides (Fadda et al., 2017).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-15-2-4-16(5-3-15)25-11-10-24(20(25)27)14-19(26)23-9-6-17(13-23)28-18-12-21-7-8-22-18/h2-5,7-8,12,17H,6,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJHFGFXOPFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

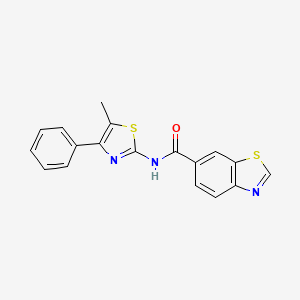

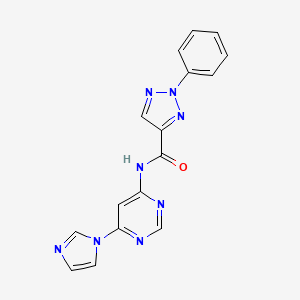
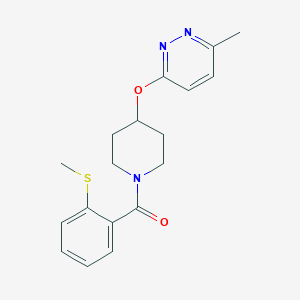
![[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine](/img/structure/B2685883.png)
![4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2685884.png)
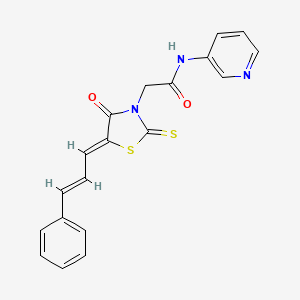
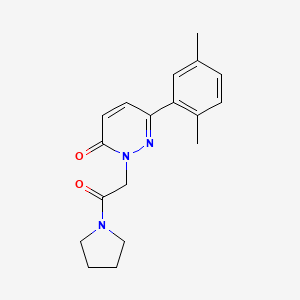

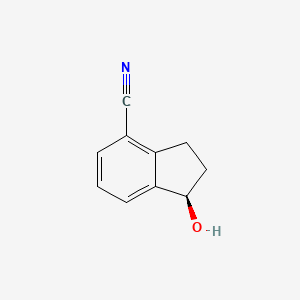
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2685895.png)

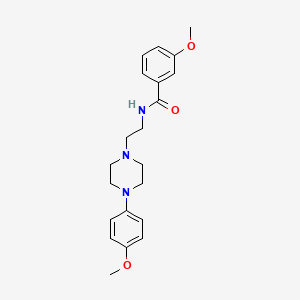
![2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2685898.png)